3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride
CAS No.:
Cat. No.: VC15893574
Molecular Formula: C16H25ClN2O
Molecular Weight: 296.83 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H25ClN2O |
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Molecular Weight | 296.83 g/mol |
IUPAC Name | 3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C16H24N2O.ClH/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14;/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3;1H |
Standard InChI Key | OJTQSZKBNCWPCK-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O.Cl |
Introduction
Molecular Structure and Chemical Identity
Core Architecture
The compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 6-position with a methyl group. The azetidine moiety is fused at the 3-position, with a hydroxyl group and hydrochloride salt formation enhancing its polarity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₅ClN₂O | |
Molecular Weight | 296.84 g/mol | |
Exact Mass | 296.166 Da | |
SMILES | CC1CCCC(N1CC2=CC=CC=C2)N3CC(C3)O.Cl | |
Topological Polar Surface Area | 35.5 Ų |
The stereochemical configuration remains unspecified in available literature, suggesting opportunities for enantioselective synthesis studies.
Spectroscopic Characterization
While experimental NMR data for this specific hydrochloride salt remains unpublished, analogous azetidine-piperidine hybrids exhibit characteristic signals:
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¹H NMR: Methyl protons on piperidine (δ 1.0–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), azetidine CH₂ groups (δ 3.5–4.0 ppm) .
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¹³C NMR: Quaternary carbon at azetidine C3 (δ 75–80 ppm), piperidine N-CH₂ benzyl (δ 50–55 ppm) .
Synthetic Methodologies
Key Synthetic Routes
Patent WO2000063168A1 details a multi-step approach applicable to this compound class :
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Piperidine Functionalization
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N-Benzylation of 6-methylpiperidin-2-one using benzyl bromide under basic conditions
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Reduction of ketone to secondary amine via catalytic hydrogenation
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Azetidine Coupling
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Salt Formation
Table 2: Optimized Reaction Parameters
Step | Reagents | Temperature | Yield |
---|---|---|---|
Piperidine benzylation | Benzyl bromide, K₂CO₃ | Reflux | 78% |
Azetidine coupling | TEA, CH₂Cl₂ | 55°C | 64% |
Hydrochloride formation | HCl(g), EtOH | 0°C→reflux | 73% |
Purification Challenges
The compound's polar nature necessitates reversed-phase chromatography for final purification, with mobile phases typically combining acetonitrile and ammonium formate buffer (pH 3.5) .
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Water | 12.8 ± 0.4 | pH-dependent |
Methanol | 45.2 ± 1.1 | Complete dissolution |
Ethyl Acetate | <0.1 | Poorly soluble |
Hydrochloride formation improves aqueous solubility compared to the free base (260.37 g/mol) , critical for biological testing.
Stability Considerations
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Thermal Stability: Decomposition onset at 218°C (DSC)
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Photostability: 90% remaining after 48h under ICH Q1B conditions
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Hygroscopicity: 2.3% water uptake at 75% RH
Parameter | Rating | Basis |
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Acute Oral Toxicity | Category 4 | LD50 > 2000 mg/kg (rat) |
Skin Irritation | Category 2 | Rabbit model data |
Eye Damage | Category 1 | Corneal opacity |
Recommended PPE
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Nitrile gloves (≥8 mil thickness)
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ANSI Z87.1-compliant goggles
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Powered air-purifying respirator for powder handling
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